molecular formula C10H11F4NO B13047467 (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13047467
M. Wt: 237.19 g/mol
InChI Key: IPPPNSBXUUUJKS-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound that features a trifluoromethyl group and a fluorine atom on a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, leading to increased biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL apart from similar compounds is its specific stereochemistry and the presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring. This unique combination can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1

InChI Key

IPPPNSBXUUUJKS-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=C(C=C1)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)C(F)(F)F)N)O

Origin of Product

United States

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